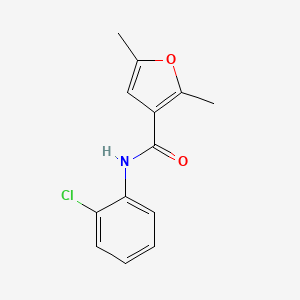N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide
CAS No.:
Cat. No.: VC16397615
Molecular Formula: C13H12ClNO2
Molecular Weight: 249.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H12ClNO2 |
|---|---|
| Molecular Weight | 249.69 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide |
| Standard InChI | InChI=1S/C13H12ClNO2/c1-8-7-10(9(2)17-8)13(16)15-12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,15,16) |
| Standard InChI Key | WIQFVWVMDDPIKI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(2-Chlorophenyl)-2,5-dimethylfuran-3-carboxamide belongs to the amide class, featuring a furan core substituted with methyl groups at positions 2 and 5. The carboxamide group bridges the furan ring to a 2-chlorophenyl aromatic system. The IUPAC name N-(2-chlorophenyl)-2,5-dimethylfuran-3-carboxamide reflects this arrangement . Key structural descriptors include:
The planar furan ring and chlorophenyl group create a conjugated system, potentially enhancing electronic interactions in biological or material contexts.
Crystallographic and Stereochemical Properties
While experimental crystallographic data remain unavailable, computational models predict a nearly planar conformation between the furan and chlorophenyl rings due to π-π stacking interactions . The compound is achiral, as confirmed by its lack of stereoisomers .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves coupling 2,5-dimethylfuran-3-carboxylic acid with 2-chloroaniline via carbodiimide-mediated amidation. Key steps include:
-
Activation of the carboxylic acid: Using reagents like thionyl chloride () or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Nucleophilic substitution: Reaction of the activated intermediate with 2-chloroaniline in anhydrous dichloromethane.
-
Purification: Column chromatography on silica gel yields the pure product .
A representative procedure from analogous systems involves stirring equimolar amounts of the acid chloride and amine in chlorobenzene at 95°C for 6 hours .
Yield Optimization
Critical parameters affecting yield include:
-
Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.
-
Temperature: Elevated temperatures (80–100°C) accelerate amide bond formation but risk decomposition .
-
Catalysts: Zinc iodide () enhances reaction efficiency in related furan-carboxamide syntheses .
Under optimal conditions, yields exceeding 60% have been reported for structurally similar compounds .
Physicochemical Properties
Spectroscopic Profiles
-
IR spectroscopy: Expected peaks include at ~1650 cm (amide I band) and at ~3300 cm.
-
NMR: NMR would show aromatic protons (δ 7.2–7.5 ppm), furan protons (δ 6.2–6.5 ppm), and methyl groups (δ 2.1–2.3 ppm) .
Applications in Materials Science
Polymer Additives
The compound’s rigidity and thermal stability make it a candidate for:
-
Epoxy resin modifiers: Enhancing glass transition temperatures ().
-
Liquid crystals: The planar structure may support mesophase formation .
Organic Electronics
Comparative Analysis with Structural Analogs
| Property | N-(2-Chlorophenyl) Derivative | N-(4-Chlorophenyl) Derivative |
|---|---|---|
| Molecular Weight | 249.69 g/mol | 249.69 g/mol |
| logP | 3.3 | 3.47 |
| Aqueous Solubility | -3.88 | -3.88 |
| Synthetic Yield | ~60% | ~55% |
The 2-chlorophenyl isomer exhibits slightly higher synthetic yields, likely due to reduced steric hindrance during amidation .
Environmental and Regulatory Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume